molecular formula C9H14F3NO2 B8138068 cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester

cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester

Cat. No.: B8138068
M. Wt: 225.21 g/mol
InChI Key: LYYMARWKSIBKPA-RQJHMYQMSA-N
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Description

cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester (CAS 2576420-63-6) is a high-purity, chiral piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and key scaffold for the development of novel bioactive molecules. The piperidine ring is a privileged structure found in a wide range of pharmaceuticals and natural products, making this ester a critical building block for constructing potential therapeutic agents. Its specific structure, featuring a cis-configured trifluoromethyl group, is particularly useful for probing receptor affinity and modulating the hydrophobicity of drug candidates, a strategy employed in refining high-affinity antagonists for targets like the P2Y14 receptor . The ethyl ester functional group provides a handle for further synthetic manipulation, allowing researchers to readily access the corresponding carboxylic acid or amide derivatives. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Inquiries and bulk orders are welcomed.

Properties

IUPAC Name

ethyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYMARWKSIBKPA-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CCN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Cyanopiperidine Intermediate

The synthesis begins with 4-trifluoromethyl-2-cyanopiperidine as the starting material. Hydrolysis under acidic conditions (6N HCl, reflux for 4–6 h) yields 4-trifluoromethyl-2-piperidinecarboxylic acid hydrochloride. The molar ratio of the cyanopiperidine to hydrochloric acid is critical (1:6–8), as excess acid ensures complete conversion while avoiding side reactions.

Esterification with Ethanol and Thionyl Chloride

The hydrochloride salt is esterified using absolute ethanol and thionyl chloride (SOCl₂) under reflux (4–6 h). Thionyl chloride acts as both a catalyst and dehydrating agent, facilitating the formation of 4-trifluoromethyl-2-piperidinecarboxylic acid ethyl ester hydrochloride. The mass ratio of solute to ethanol (1:4–6) and the molar ratio of substrate to SOCl₂ (1:2–3) are optimized to achieve >90% conversion.

Cis-Trans Isomer Separation via Solvent Pulping

The ethyl ester hydrochloride exists as a mixture of cis and trans isomers. Separation is achieved using a mixed solvent system of methyl tert-butyl ether (MTBE) and ethanol (mass ratio 1:7–8:0.3–0.4). Cis-isomer hydrochloride precipitates as a solid due to lower solubility, while the trans-isomer remains in the mother liquor. Filtration and solvent evaporation yield trans-4-trifluoromethyl-2-ethyl piperidinecarboxylate hydrochloride with 44% combined yield over two steps.

Chiral Resolution Using L-Tartaric Acid

The trans-isomer undergoes resolution with L-tartaric acid in acetone/ethanol (mass ratio 1:10–12:0.4–0.5). Recrystallization at 20 ±5°C enriches the (2R,4R)-enantiomer, reducing the (2S,4S)-contaminant to <2%. Final dissociation with sodium bicarbonate yields enantiomerically pure cis-4-trifluoromethyl-piperidine-2-carboxylic acid ethyl ester.

Table 1: Key Parameters for Multi-Step Synthesis

StepReagents/ConditionsYieldPurity (ee)
Hydrolysis6N HCl, reflux, 5 h85%N/A
EsterificationEtOH, SOCl₂, reflux, 6 h90%N/A
Isomer SeparationMTBE/EtOH, 5 h pulping44%95% cis
Chiral ResolutionL-Tartaric acid, acetone/EtOH, 20°C78%>98% ee

Five-Component Reaction (5-CR) for Piperidine Ring Formation

Reaction Components and Mechanism

A one-pot, stereoselective 5-CR assembles the piperidine core using:

  • Aldehydes (e.g., 4-nitrobenzaldehyde)

  • Cyanoacetates (e.g., ethyl cyanoacetate)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Ammonium acetate (nitrogen source)

  • Methanol (solvent).

The reaction proceeds via a domino sequence involving Knoevenagel condensation, Michael addition, and cyclization, forming three C–C and two C–N bonds.

Stereochemical Outcome

The 5-CR exhibits inherent stereoselectivity, favoring the cis configuration at C2 and C4 due to steric hindrance from the trifluoromethyl group during cyclization. NMR and X-ray crystallography confirm the formation of a single diastereomer (ethyl (2RS,3SR,4RS,6SR)-4,6-diaryl-5,5-dicyano-2-hydroxy-2-(trifluoromethyl)piperidine-3-carboxylate).

Optimization and Limitations

  • Yield : 17–72%, dependent on substituents. Electron-withdrawing groups on aldehydes improve yields (e.g., 4-NO₂: 72%).

  • Solvent : Methanol is optimal; switching to ethanol or THF reduces yields by 20–30%.

  • Temperature : Reflux (65°C) is required for complete conversion within 2 h.

Table 2: Five-Component Reaction Performance

Aldehyde SubstituentCyanoacetateYieldcis:trans Ratio
4-NO₂C₆H₄Ethyl cyanoacetate72%>99:1
4-FC₆H₄Methyl cyanoacetate52%95:5
4-PyridylEthyl cyanoacetate17%90:10

Comparative Analysis of Methods

Efficiency and Scalability

  • Multi-Step Synthesis : Suitable for industrial-scale production (>1 kg batches) due to straightforward purification (filtration, recrystallization). However, the 4-step process results in moderate cumulative yields (≈30%).

  • 5-CR Approach : Ideal for rapid access to diverse analogs but limited by moderate yields and challenges in isolating non-polar byproducts.

Stereochemical Control

  • Multi-Step : Relies on physical separation (cis-trans pulping) and chiral resolution, achieving >98% ee.

  • 5-CR : Inherent stereoselectivity avoids costly resolution steps but requires precise control of reaction conditions to maintain diastereomeric ratios.

Cost and Reagent Availability

  • Multi-Step : Uses low-cost reagents (HCl, ethanol, MTBE) but requires expensive L-tartaric acid for resolution.

  • 5-CR : Ethyl 4,4,4-trifluoro-3-oxobutanoate is a specialty chemical, increasing raw material costs by ≈40% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features, which can interact with active sites of enzymes.

Medicine:

    Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.

Industry:

    Material Science: Used in the synthesis of specialty materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides a scaffold that can fit into the active sites of these targets, while the ester group can undergo hydrolysis to release the active carboxylic acid form.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester with structurally related compounds from the evidence:

Compound Name (Reference) Core Structure Substituents & Positions Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Piperidine 2 (ethyl ester), 4 (CF₃, cis configuration) Ethyl ester, Trifluoromethyl C₉H₁₄F₃NO₂ 241.21 (calculated)
Ethyl 2-(piperidin-4-yl)acetate Piperidine 4 (acetate) Ethyl ester, Acetate C₉H₁₇NO₂ 187.24
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine 5 (ethyl ester), 2 (CF₃), 4 (pyridyl-CF₃) Ethyl ester, Two CF₃ groups, Pyridyl C₁₄H₉F₆N₃O₂ 365.24 (calculated)
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine 3 (COOH), 4 (Ph), 1 (Boc) Boc-protected amine, Phenyl, Carboxylic acid C₁₇H₂₃NO₄ 305.37
Key Observations:
  • Core Heterocycle : The target compound’s piperidine core distinguishes it from pyrimidine derivatives (e.g., ), which exhibit higher aromaticity and planarity, affecting solubility and receptor interactions.
  • Substituent Effects : Compared to Ethyl 2-(piperidin-4-yl)acetate , the trifluoromethyl group in the target compound increases molecular weight (~241 vs. ~187) and lipophilicity. The cis configuration may influence stereoselective binding in biological systems.
  • Functional Groups : The ethyl ester in the target compound and pyrimidine analog suggests shared hydrolysis pathways, while the Boc-protected piperidine highlights trade-offs between stability (Boc) and bioactivity (free amine).

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) Ethyl 2-(piperidin-4-yl)acetate Pyrimidine Derivative Boc-Protected Piperidine
Log P (octanol-water) ~2.5 0.72 ~3.8 (estimated) ~2.9 (estimated)
Solubility Moderate in DMSO Soluble in DMSO, MeOH Low (highly lipophilic) Low (Boc group)
Bioavailability Score 0.55 (estimated) 0.55 Not reported Not reported
Stereochemistry Impact cis CF₃/COOEt enhances rigidity N/A N/A (3S,4R) configuration specified
Notes:
  • The trifluoromethyl group in the target compound increases Log P compared to , aligning with its role in improving membrane permeability.
  • The pyrimidine derivative exhibits higher Log P due to dual CF₃ groups and aromaticity, likely reducing aqueous solubility.

Biological Activity

cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and an ethyl ester, enhancing its lipophilicity and enabling better membrane permeability. The chemical structure can be represented as follows:

C9H12F3NO2\text{C}_9\text{H}_{12}\text{F}_3\text{N}\text{O}_2

Key Features:

  • Trifluoromethyl Group: Increases lipophilicity and stability.
  • Piperidine Ring: Provides a scaffold for biological interactions.
  • Ethyl Ester: Can undergo hydrolysis to release the active carboxylic acid form.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, allowing the compound to modulate the activity of specific proteins involved in cellular signaling pathways.

  • Enzyme Inhibition: The compound may inhibit enzymes by fitting into their active sites, thus blocking substrate access.
  • Receptor Modulation: It can act as an allosteric modulator, altering receptor conformation and function.

Biological Activity Studies

Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibited significant activity against M. tuberculosis strains with MIC values ranging from 2–4 µg/mL.
CytotoxicityShowed low cytotoxicity in non-cancerous HaCaT cell lines (IC50 > 50 µg/mL).
Enzyme InteractionEnhanced binding affinity to specific enzymes, modulating their activity significantly.
Neurological EffectsPotential applications in treating neurological disorders through modulation of neurotransmitter systems.

Case Studies

  • Antimycobacterial Activity:
    A study evaluated the compound's efficacy against M. tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 2–4 µg/mL against standard strains, indicating strong antimycobacterial properties. The selectivity index (SI) suggested non-toxic effects on human cells at effective concentrations .
  • Enzyme Modulation:
    Research highlighted that the trifluoromethyl substitution significantly increased the potency of similar compounds in inhibiting coactivator recruitment in RORγt assays, suggesting that this compound could be optimized for enhanced therapeutic efficacy .
  • Cytotoxicity Assays:
    Cytotoxicity studies using the MTT assay indicated that the compound had an IC50 greater than 50 µg/mL in non-cancerous cell lines, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing lipophilicity and biological activity. Comparisons with similar compounds reveal that modifications to the piperidine ring or carboxylic acid moiety can lead to significant changes in potency and selectivity:

Table 2: Comparison with Similar Compounds

CompoundLipophilicityBiological Activity
This compoundHighStrong antimycobacterial activity
4-Trifluoromethyl-piperidine-2-carboxylic acid methyl esterModerateReduced potency
4-Trifluoromethyl-piperidine-2-carboxamideLowAltered reactivity

Q & A

Q. What are the key synthetic routes for cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester, and what critical parameters influence yield and purity?

The synthesis typically involves modifying piperidine derivatives, with steps such as trifluoromethylation and esterification. Critical parameters include:

  • Reaction conditions : Temperature (often 0–80°C) and pressure control to prevent side reactions .
  • Protective groups : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis .
  • Purification : Recrystallization or column chromatography to isolate the cis-isomer and ensure >95% purity . Methodological optimization (e.g., solvent selection, catalyst loading) is essential for yields exceeding 70% .

Q. How is the cis-configuration of the compound confirmed, and what analytical techniques are recommended?

  • NMR spectroscopy : Key for confirming stereochemistry; coupling constants (e.g., J values) between protons on C2 and C4 of the piperidine ring distinguish cis/trans isomers .
  • LCMS : Validates molecular weight (e.g., m/z 338 [M+H]+ in related compounds) and detects impurities .
  • X-ray crystallography : Provides definitive structural confirmation but requires high-purity crystals .

Q. What role does the trifluoromethyl group play in the compound’s chemical and biological properties?

  • Lipophilicity : Enhances membrane permeability (logP increased by ~0.5–1.0 compared to non-fluorinated analogs) .
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .
  • Electronic effects : Electron-withdrawing nature stabilizes intermediates during nucleophilic substitution reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl ester vs. methyl ester) impact pharmacokinetics and target binding?

  • Solubility : Ethyl esters exhibit lower aqueous solubility (~2.5 mg/mL) than methyl esters (~5 mg/mL), affecting bioavailability .
  • Hydrolysis rates : Ethyl esters are more resistant to esterase-mediated hydrolysis than methyl esters, delaying release of the active carboxylic acid .
  • Binding affinity : Methyl analogs show 10–20% lower affinity for GABA receptors in vitro due to reduced steric bulk .

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Assay standardization : Control variables like buffer pH, temperature, and enzyme concentrations (e.g., IC50 variations in kinase inhibition assays) .
  • Purity validation : Use HPLC to confirm >98% purity, as impurities (e.g., trans-isomers) can skew activity data .
  • Stereochemical analysis : Ensure cis-configuration via NOESY NMR, as trans-isomers may exhibit antagonistic effects .

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral catalysts : Use palladium on carbon with chiral ligands (e.g., (R)-BINAP) for asymmetric hydrogenation .
  • Dynamic kinetic resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .
  • Chromatographic separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve >99% enantiomeric excess .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., serotonin transporters) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., trifluoromethyl position) with IC50 values for lead optimization .

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